

Introduction: The Strategic Value of Conformational Constraint in Peptide Science

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Compound of Interest

Compound Name: (1*R*,3*R*)-3-(Fmoc-amino)cyclopentanecarboxylic acid

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In the landscape of modern drug discovery and peptide science, the use of conformationally constrained non-proteinogenic amino acids is a cornerstone of rational design. Among these, the stereoisomers of 3-aminocyclopentanecarboxylic acid (ACPC) offer a unique cyclopentyl scaffold that imparts predictable structural motifs upon peptides, influencing their secondary structure, receptor affinity, and metabolic stability. The attachment of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for their application in modern solid-phase peptide synthesis (SPPS), which relies on a mild, base-labile deprotection strategy. [\[1\]](#)[\[2\]](#)

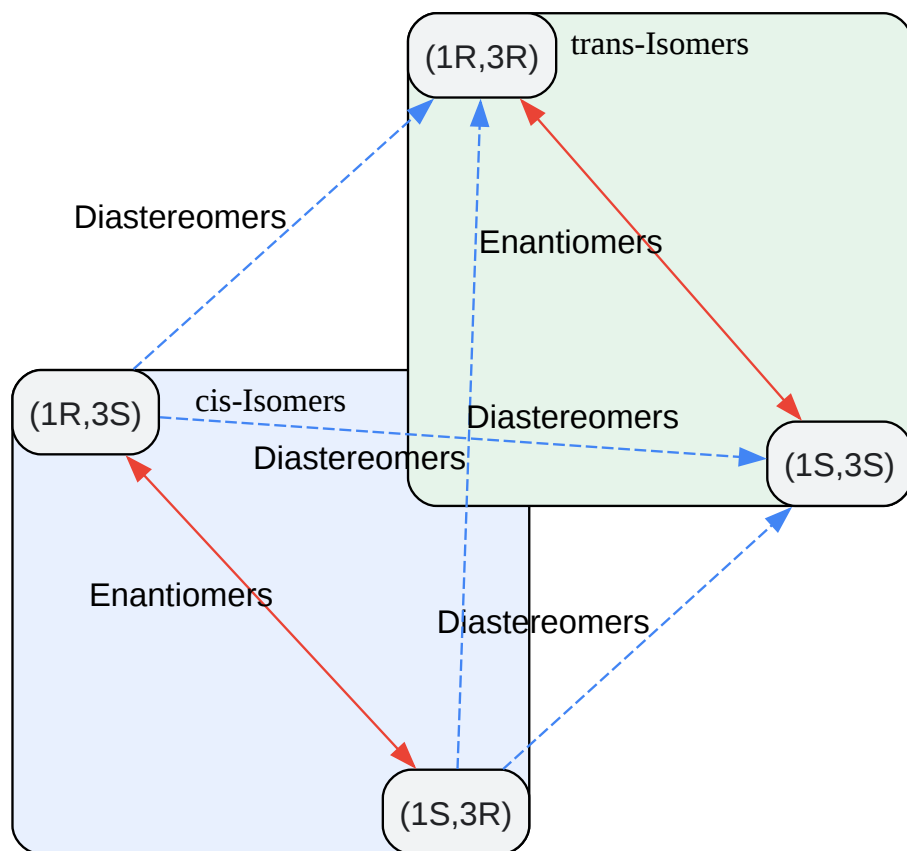
The existence of four distinct stereoisomers—(1*R*,3*S*), (1*S*,3*R*), (1*R*,3*R*), and (1*S*,3*S*)—necessitates a thorough understanding of their individual physical properties. These properties are not mere data points; they are critical parameters that dictate the success of synthesis, purification, and quality control. Differences in melting point, solubility, optical rotation, and chromatographic behavior directly impact coupling efficiency, the choice of solvents, enantiomeric purity assessment, and the final yield of the target peptide. This guide provides an in-depth analysis of these properties from a field-proven perspective, explaining the causality behind experimental choices and providing robust protocols for their characterization.

The Four Stereoisomers: A Structural Overview

The four stereoisomers of Fmoc-3-aminocyclopentanecarboxylic acid arise from the two stereocenters at the C1 and C3 positions of the cyclopentane ring. This gives rise to two diastereomeric pairs: a cis pair and a trans pair.

- cis Isomers: (1S,3R) and (1R,3S). The amino and carboxyl groups are on the same face of the cyclopentane ring.
- trans Isomers: (1S,3S) and (1R,3R). The amino and carboxyl groups are on opposite faces of the ring.

Each diastereomeric pair consists of two enantiomers (non-superimposable mirror images).



Fmoc-3-ACPC

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Diagram 1: Stereochemical relationships of Fmoc-3-aminocyclopentanecarboxylic acid isomers.

Core Physical Properties: A Comparative Analysis

The stereochemical differences between the isomers directly influence their macroscopic physical properties by affecting how the molecules interact and pack in a solid or solution state.

Table 1: Summary of Physical Properties of Fmoc-3-ACPC Isomers

Property	(1S,3R)-Fmoc-3-ACPC (cis)	(1R,3S)-Fmoc-3-ACPC (cis)	(1S,3S)-Fmoc-3-ACPC (trans)	(1R,3R)-Fmoc-3-ACPC (trans)
CAS Number	220497-66-5[3] [4]	220497-67-6[5]	Data not available	Data not available
Molecular Formula	C ₂₁ H ₂₁ NO ₄	C ₂₁ H ₂₁ NO ₄ [5][6]	C ₂₁ H ₂₁ NO ₄	C ₂₁ H ₂₁ NO ₄
Molecular Weight	351.40 g/mol [3] [7]	351.40 g/mol [5] [6]	351.40 g/mol	351.40 g/mol
Appearance	White solid[3]	Solid[6]	White solid (Expected)	White solid (Expected)
Melting Point	164.7 °C[4]	163.8 °C[5]	Data not available	Data not available
Specific Optical Rotation	+13 ± 2° (c=1, MeOH, 20°C)[3]	approx. -13° (Expected)	Data not available	Data not available

Melting Point: An Indicator of Purity and Crystal Packing

The melting point is a fundamental property that provides insights into the purity and the stability of the crystalline lattice. For stereoisomers, differences in melting point reflect variations in how the molecules pack together. The cis and trans diastereomers are expected to have different melting points due to significant differences in their molecular shape and intermolecular hydrogen bonding capabilities, which affects the crystal lattice energy. The available data for the two cis enantiomers show very similar melting points, which is expected for enantiomeric pairs that crystallize in a similar fashion.

Solubility: A Critical Parameter for Synthesis and Formulation

The solubility of Fmoc-amino acids in common SPPS solvents is paramount for achieving efficient and complete coupling reactions.[1]

- N,N-Dimethylformamide (DMF) & N-Methyl-2-Pyrrolidone (NMP): These polar aprotic solvents are the workhorses of SPPS. Fmoc-3-ACPC isomers generally exhibit good to excellent solubility in both DMF and NMP, which effectively solvate the protected amino acid, making it available for activation and coupling.[8][9] NMP is often favored for its higher solvating power, particularly for difficult or aggregating sequences.[8]
- Dichloromethane (DCM): As a less polar solvent, DCM is generally a poor choice for dissolving Fmoc-amino acids and is rarely used for coupling steps in Fmoc-based SPPS.[1][8]

It is a crucial field-proven insight that while general solubility trends exist, quantitative solubility data for many Fmoc-amino acids is not widely published and should be determined empirically for specific, demanding applications or when developing highly concentrated solutions.[1]

Optical Rotation: The Key to Stereochemical Identity

Specific optical rotation is the quantitative measure of a chiral compound's ability to rotate the plane of polarized light.[10] It is an indispensable tool for:

- Confirming Stereochemical Identity: The sign (+ or -) and magnitude of the rotation are unique to a specific enantiomer under defined conditions (concentration, solvent, temperature, wavelength).
- Assessing Enantiomeric Purity: A pure enantiomer will exhibit a specific rotation value that matches the literature reference. A lower value may indicate the presence of the opposing enantiomer or other impurities.

As enantiomers, the (1S,3R) and (1R,3S) isomers will rotate light to an equal degree but in opposite directions. The dextrorotatory (+) rotation of the (1S,3R) isomer is confirmed by vendor data to be $+13 \pm 2^\circ$. [3] Therefore, a pure sample of the (1R,3S) isomer is expected to have a specific rotation of approximately -13° under the same conditions.

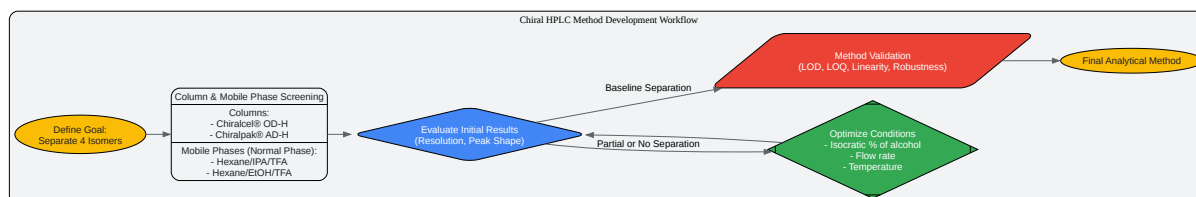
Chromatographic Behavior and Isomer Separation

The separation of the four stereoisomers is a significant analytical challenge, as enantiomers possess identical physical properties in a non-chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose.[11]

The Principle of Chiral HPLC

Chiral separation is achieved by using a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column, leading to the formation of transient, diastereomeric complexes between the stationary phase and the individual enantiomers. These complexes have different energies of formation and dissociation, resulting in different retention times and thus, separation.[12] For acidic compounds like Fmoc-3-ACPC, polysaccharide-based CSPs are a highly effective first choice for method development.[12][13]

- Polysaccharide-Based CSPs (e.g., Chiralpak® AD, Chiralcel® OD): These columns, based on cellulose or amylose derivatives, offer broad enantioselectivity for a wide range of compounds, including carboxylic acids.[12] Separation is achieved through a combination of hydrogen bonding, dipole-dipole, and steric interactions.



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Diagram 2: A logical workflow for developing a chiral HPLC separation method for Fmoc-3-ACPC isomers.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and rationale for obtaining reliable physical property data.

Protocol 1: Determination of Melting Point

- Rationale: To determine the temperature range over which the solid-to-liquid phase transition occurs. A sharp melting range (e.g., $< 2^{\circ}\text{C}$) is indicative of high purity.
- Apparatus: Calibrated melting point apparatus, capillary tubes.
- Procedure:
 - Ensure the melting point apparatus is calibrated using certified standards.
 - Finely powder a small amount of the dried Fmoc-3-ACPC isomer.
 - Pack the powder into a capillary tube to a height of 2-3 mm.
 - Place the capillary tube in the apparatus.
 - Set a rapid heating ramp (e.g., $10\text{-}15^{\circ}\text{C}/\text{min}$) to quickly approach the expected melting point.
 - Once within 20°C of the expected melting point, reduce the ramp rate to $1\text{-}2^{\circ}\text{C}/\text{min}$ to ensure thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).
 - The melting range is reported as T1-T2.
 - Perform the measurement in triplicate for statistical confidence.

Protocol 2: Measurement of Specific Optical Rotation

- Rationale: To measure the angle of rotation of plane-polarized light caused by a solution of the chiral isomer, allowing for calculation of the specific rotation, a characteristic physical

constant.[10]

- Apparatus: Calibrated polarimeter, 1 dm (100 mm) sample cell, analytical balance, volumetric flasks.
- Procedure:
 - Instrument Calibration: Calibrate the polarimeter by setting the zero point using a cell filled with the same solvent (e.g., HPLC-grade Methanol) that will be used for the sample.[10]
 - Sample Preparation: Accurately weigh approximately 100 mg of the Fmoc-3-ACPC isomer. Dissolve it in the solvent in a 10.00 mL volumetric flask. Ensure the sample is fully dissolved and the solution is free of bubbles. This corresponds to a concentration (c) of ~0.01 g/mL or 1 g/100mL.
 - Measurement: Rinse the sample cell with a small amount of the sample solution before filling it completely. Ensure no air bubbles are present in the light path.
 - Place the cell in the polarimeter and record the observed rotation (α) in degrees. Perform at least three separate readings and average the results.
 - Calculation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha]^T_\lambda = \alpha / (l \times c)$ Where:
 - α = observed rotation in degrees
 - l = path length of the cell in decimeters (dm) (typically 1 dm)
 - c = concentration in g/mL
 - T = temperature in °C (e.g., 20°C)
 - λ = wavelength of light (typically the sodium D-line, 589 nm)
 - Reporting: Report the result including the sign, temperature, wavelength, concentration, and solvent. Example: $[\alpha]^{20D} = +13.1^\circ$ (c 1.0, MeOH).

Protocol 3: Chiral HPLC Method Development for Isomer Separation

- Rationale: To develop a robust HPLC method capable of separating all four stereoisomers with baseline resolution, enabling accurate purity assessment.
- Apparatus: HPLC system with UV detector, polysaccharide-based chiral columns.
- Procedure:
 - Sample Preparation: Prepare a stock solution of a racemic mixture (or a mix of all available isomers) at approximately 1 mg/mL in a suitable solvent (e.g., Methanol or Ethanol).
 - Initial Screening Phase (Normal Phase is often a good starting point for Fmoc-amino acids):
 - Column: Chiralpak® AD-H or Chiralcel® OD-H (4.6 x 250 mm).
 - Mobile Phase A: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
 - Mobile Phase B: n-Hexane / Ethanol (EtOH) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
 - Rationale: The acidic modifier (TFA) is crucial for protonating the carboxylic acid, ensuring good peak shape and consistent interactions with the CSP.[\[13\]](#)
 - Screening Execution:
 - Flow Rate: 1.0 mL/min.
 - Temperature: 25°C.
 - Detection: UV at 265 nm (for the Fmoc group).
 - Injection Volume: 10 µL.

- Run each mobile phase on each column. Evaluate the resulting chromatograms for any signs of separation.
- Optimization Phase:
 - If partial separation is observed, systematically adjust the mobile phase composition.
 - Vary Alcohol Content: Change the percentage of IPA or EtOH (e.g., from 5% to 20%). Increasing the alcohol content generally decreases retention time.
 - Adjust Flow Rate: Lowering the flow rate (e.g., to 0.5 mL/min) can sometimes improve resolution, as chiral separations often benefit from increased interaction time with the CSP.[14]
 - Vary Temperature: Investigate the effect of temperature (e.g., 15°C to 40°C). Lower temperatures often enhance chiral selectivity.[14]
- Documentation: Meticulously document all conditions and the resulting resolution (R_s) values. The goal is to achieve $R_s > 1.5$ for all adjacent peaks.

Conclusion

The four stereoisomers of Fmoc-3-aminocyclopentanecarboxylic acid, while chemically identical in a non-chiral context, are distinct entities with unique physical properties. The cis and trans diastereomers exhibit different molecular geometries that are expected to result in different melting points and crystal packing energies. Within each diastereomeric pair, the enantiomers are distinguished by the direction in which they rotate plane-polarized light and their differential interaction with a chiral environment. A comprehensive characterization of these properties, particularly through robust techniques like chiral HPLC, is not merely an academic exercise. It is a fundamental requirement for ensuring the quality, purity, and stereochemical integrity of these valuable building blocks, which ultimately underpins the successful synthesis and therapeutic potential of novel peptide-based drugs.

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